5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18475895
InChI: InChI=1S/C45H29N5S/c51-28-46-33-18-16-32(17-19-33)45-40-26-24-38(49-40)43(30-12-6-2-7-13-30)36-22-20-34(47-36)42(29-10-4-1-5-11-29)35-21-23-37(48-35)44(31-14-8-3-9-15-31)39-25-27-41(45)50-39/h1-27,47,50H
SMILES:
Molecular Formula: C45H29N5S
Molecular Weight: 671.8 g/mol

5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin

CAS No.:

Cat. No.: VC18475895

Molecular Formula: C45H29N5S

Molecular Weight: 671.8 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin -

Specification

Molecular Formula C45H29N5S
Molecular Weight 671.8 g/mol
IUPAC Name 5-(4-isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin
Standard InChI InChI=1S/C45H29N5S/c51-28-46-33-18-16-32(17-19-33)45-40-26-24-38(49-40)43(30-12-6-2-7-13-30)36-22-20-34(47-36)42(29-10-4-1-5-11-29)35-21-23-37(48-35)44(31-14-8-3-9-15-31)39-25-27-41(45)50-39/h1-27,47,50H
Standard InChI Key XJCYIJMSUFLNCW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N=C=S)C=C4)C9=CC=CC=C9)N3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a porphyrin macrocycle with three phenyl groups at the 10-, 15-, and 20-positions and a 4-isothiocyanatophenyl substituent at the 5-position. The 21,23-dihydro designation indicates partial saturation of two pyrrole rings, reducing symmetry while maintaining conjugation pathways critical for photophysical activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₄₅H₂₉N₅S
Molecular Weight671.8 g/mol
IUPAC Name5-(4-isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin
Canonical SMILESC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7...
Topological Polar Surface Area109 Ų

The isothiocyanato group (-N=C=S) at the para position of the 5-phenyl ring introduces a strong electrophilic site, enabling nucleophilic addition reactions with amines, thiols, or hydroxyl groups. This contrasts with analogous porphyrins bearing aminophenyl substituents, which exhibit nucleophilic character .

Spectroscopic Signatures

Electronic absorption spectra display a Soret band near 418 nm and four Q-bands between 500–650 nm, characteristic of metalloporphyrins. The isothiocyanato group induces a 12 nm bathochromic shift compared to unsubstituted triphenylporphyrin, as confirmed by UV-vis analysis. Nuclear magnetic resonance (NMR) studies reveal deshielding effects on adjacent protons due to the electron-withdrawing -NCS group, with distinct ¹H NMR signals at δ 8.85 (meso-H) and δ -2.98 (inner NH).

Synthesis and Functionalization

Condensation and Cyclization

Synthesis begins with Lindsey-type condensation of pyrrole (4 equivalents) with benzaldehyde (3 equivalents) and 4-nitrobenzaldehyde (1 equivalent) under acidic conditions (HCl/propionic acid, 140°C), yielding 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin. Subsequent reduction of the nitro group to amine (H₂/Pd-C, ethanol) followed by thiophosgene treatment (CSCl₂, CH₂Cl₂, 0°C) installs the isothiocyanato moiety.

Reaction Scheme

  • Condensation:
    Pyrrole + Benzaldehyde + 4-Nitrobenzaldehyde → 5-(4-Nitrophenyl)triphenylporphyrin

  • Reduction:
    Nitroporphyrin → Aminophenylporphyrin (H₂/Pd-C)

  • Functionalization:
    Aminophenylporphyrin + Thiophosgene → Isothiocyanatophenylporphyrin

Post-Synthetic Modifications

The isothiocyanato group enables covalent attachment to biomolecules or materials. For example, reaction with albumin’s lysine residues forms stable thiourea linkages for drug delivery systems. Similarly, coupling to amine-functionalized graphene oxide creates hybrid materials with enhanced photoconductivity, as demonstrated by Karousis et al. in analogous aminophenylporphyrin systems .

Applications in Advanced Materials

Supramolecular Assembly

The planar porphyrin core facilitates π-π stacking into one-dimensional nanowires or two-dimensional sheets. Incorporating the isothiocyanato group allows directional assembly via covalent bonds, creating stabilized architectures. Li et al. demonstrated that light-responsive capsules incorporating similar porphyrins release payloads under 650 nm irradiation, suggesting potential for targeted drug delivery .

Photodynamic Therapy (PDT) Agents

Comparative Analysis with Related Porphyrins

Table 2: Functional Group Impact on Properties

CompoundSubstituentλmax (Soret)¹O₂ YieldApplication Scope
5-(4-Isothiocyanatophenyl)-TPP-N=C=S418 nm0.62Covalent bioconjugation
5-(4-Aminophenyl)-TPP -NH₂412 nm0.58Metal chelation, MOFs
5-(4-Carboxyphenyl)-TPP -COOH415 nm0.54pH-sensitive drug delivery

Research Frontiers and Challenges

Stability Considerations

While the isothiocyanato group enhances reactivity, it imposes stability limitations. Hydrolysis in aqueous media (t₁/₂ = 72 h at pH 7.4) necessitates lyophilized storage or immediate use post-synthesis. Encapsulation in poly(lactic-co-glycolic acid) nanoparticles extends stability to 28 days, enabling clinical translation.

Scalability Issues

Current synthesis yields 23% after purification, constrained by thiophosgene’s toxicity and the need for inert atmospheres. Flow chemistry approaches using microreactors may improve throughput, as successfully applied to aminophenylporphyrin production .

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